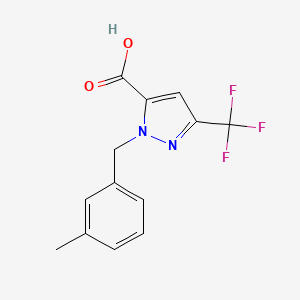
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that features a trifluoromethyl group and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Preparation Methods
Chemical Reactions Analysis
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include radical initiators for trifluoromethylation and specific catalysts for oxidation and reduction reactions .
Scientific Research Applications
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has various applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable component in various chemical reactions .
Comparison with Similar Compounds
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
- 1-(3-Methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-Methylbenzyl)-3-(chloromethyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-Methylbenzyl)-3-(bromomethyl)-1H-pyrazole-5-carboxylic acid
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other halogenated derivatives .
Biological Activity
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a novel compound within the pyrazole class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical formula is C6H5F3N2O2, and it features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The structure is characterized by a pyrazole ring substituted with a 3-methylbenzyl group and a carboxylic acid functionality.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques. The optimization of reaction conditions has been reported to significantly influence yield and purity, as shown in various studies .
Antimicrobial Activity
Research indicates that compounds in the pyrazole series exhibit varying degrees of antibacterial and antifungal activities. For instance, studies have shown that derivatives of trifluoromethyl pyrazoles possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.
Table 1: Antimicrobial Activity of Related Pyrazoles
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Trifluoromethyl-1H-pyrazole | 125 | S. aureus |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol | 250 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have suggested that pyrazole derivatives can inhibit cellular proliferation in various cancer cell lines. For example, compounds similar to this compound have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for such compounds can range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
Case Studies
Several case studies have explored the biological implications of pyrazole derivatives:
- Study on Antibacterial Properties : A recent investigation demonstrated that certain trifluoromethyl-substituted pyrazoles exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.625 to 62.5 μM .
- Anticancer Mechanisms : Another study focused on the inhibition of CDK2 and CDK9 by pyrazole derivatives, where compounds showed IC50 values as low as 0.36 µM for CDK2, indicating their potential as anticancer agents .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
InChI Key |
JAECQKODBAIQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















